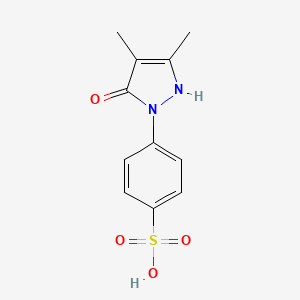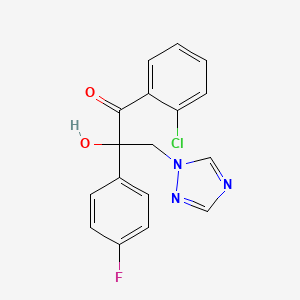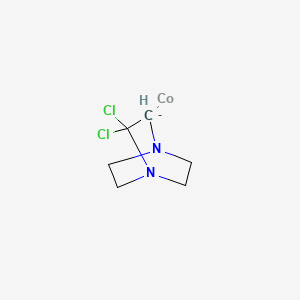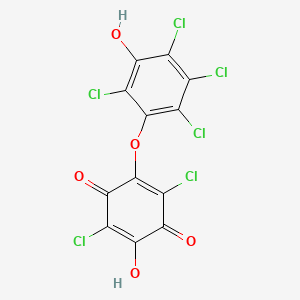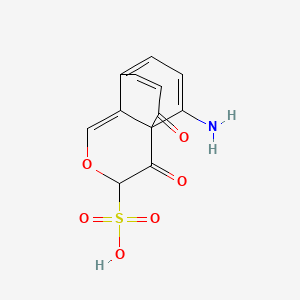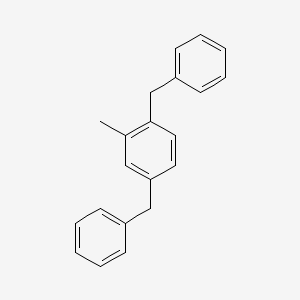![molecular formula C11H16O B12683500 4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde CAS No. 94481-70-6](/img/structure/B12683500.png)
4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 305-397-7: is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of EINECS 305-397-7 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The exact synthetic routes and reaction conditions are typically proprietary information held by manufacturers and researchers.
Industrial Production Methods: : Industrial production of EINECS 305-397-7 involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The production process is carefully monitored to ensure compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions: : EINECS 305-397-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: : The reactions involving EINECS 305-397-7 typically use common reagents such as oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed: : The major products formed from the reactions of EINECS 305-397-7 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, EINECS 305-397-7 is used as a reagent and intermediate in the synthesis of other compounds. Its unique properties make it valuable for developing new materials and chemicals.
Biology: : In biological research, EINECS 305-397-7 is used to study cellular processes and biochemical pathways. It serves as a tool for understanding the mechanisms of action of various biological molecules.
Medicine: : In medicine, EINECS 305-397-7 is investigated for its potential therapeutic applications. Researchers explore its effects on different biological targets to develop new treatments for diseases.
Industry: : In industry, EINECS 305-397-7 is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and effectiveness make it a valuable component in industrial processes.
Mecanismo De Acción
The mechanism of action of EINECS 305-397-7 involves its interaction with specific molecular targets and pathways. These interactions lead to changes in cellular processes and biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds: : EINECS 305-397-7 can be compared with other compounds listed in the European Inventory of Existing Commercial Chemical Substances. Similar compounds include those with comparable chemical structures and properties.
Uniqueness: : The uniqueness of EINECS 305-397-7 lies in its specific chemical structure and the resulting properties. These properties make it suitable for a wide range of applications in scientific research and industry.
List of Similar Compounds: : Some similar compounds include those with similar molecular formulas and functional groups. These compounds may share certain properties but differ in their specific applications and effects .
Propiedades
Número CAS |
94481-70-6 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
4,7,7-trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-7-4-9-10(11(9,2)3)5-8(7)6-12/h4,6,8-10H,5H2,1-3H3 |
Clave InChI |
MEJAQLNAKXUXHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2C(C2(C)C)CC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



